2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions such as condensation, cyclization, and methylation . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one ring. This process is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin . The crystal structure of similar compounds suggests that the steric configuration of the molecule can affect its packing in the crystal lattice .Scientific Research Applications
Organic Synthesis and Catalysis
Research has developed catalyst-free, efficient synthesis methods for chromeno[2,3-d]pyrimidine derivatives, highlighting the utility of these compounds in organic synthesis. These methods emphasize eco-friendliness, high atom economy, and mild reaction conditions, making them valuable for the synthesis of pharmaceutically relevant molecules (G. Brahmachari & Nayana Nayek, 2017).
Antimicrobial and Antitubercular Activities
Some chromene and pyrimidine derivatives exhibit pronounced antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, showing potential as leads for developing new antimicrobial agents (Nimesh R. Kamdar et al., 2011).
Anti-inflammatory and Analgesic Properties
Certain chromeno[2,3-d]pyrimidine derivatives possess significant anti-inflammatory and analgesic activities, suggesting their potential application in developing new therapeutic agents for treating inflammation and pain (E. Rajanarendar et al., 2012).
Anticancer Activity
Research into chromeno[2,3-d]pyrimidine derivatives has also demonstrated anticancer properties against various cancer cell lines. This underscores the potential of these compounds in oncology, specifically in the design and synthesis of new anticancer drugs (M. M. Al-Sanea et al., 2020).
Future Directions
The compound and its derivatives could potentially be explored for various applications, especially in the field of medicinal chemistry. For instance, similar compounds have shown potential as anti-inflammatory agents . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their synthesis for potential industrial applications.
Properties
IUPAC Name |
2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-30(20-13-7-4-8-14-20)23(31)17-34-27-21-16-19-12-9-15-22(32-2)24(19)33-26(21)28-25(29-27)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJKHYCMJFSDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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